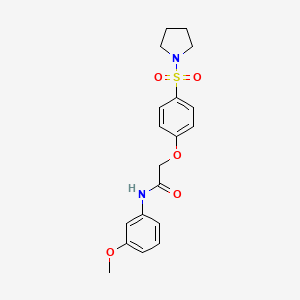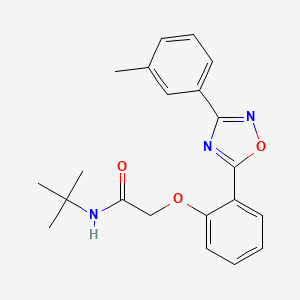![molecular formula C22H21FN4O2 B7694698 2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C22H21FN4O . It is a derivative of pyrazoloquinoline .
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” includes a pyrazoloquinoline core with a methoxy group at the 6-position, an isobutyl group at the 1-position, and a fluorobenzamide group at the 2-position .Physical And Chemical Properties Analysis
The average mass of “2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is 376.427 Da and the monoisotopic mass is 376.169952 Da . Other physical and chemical properties are not provided in the available resources.Orientations Futures
The study of pyrazoloquinoline derivatives, including “2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide”, as TRK inhibitors is a promising area of research for the treatment of cancers . Further exploration of these compounds, including their synthesis, mechanism of action, and safety profile, is warranted.
Mécanisme D'action
Target of Action
The primary targets of 2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . TRKs are associated with cell proliferation and differentiation, and their overexpression or continuous activation can lead to cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, preventing its interaction with cyclin and thus inhibiting the progression of the cell cycle . Similarly, it inhibits TRKs, preventing the activation of downstream signal transduction pathways .
Biochemical Pathways
The inhibition of CDK2 and TRKs affects several biochemical pathways. CDK2 inhibition disrupts the cell cycle, preventing the progression from G1 phase to S phase . TRK inhibition affects downstream signal transduction pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound has good plasma stability, which is crucial for its bioavailability . It also shows low inhibitory activity to a panel of cytochrome P450 isoforms, which are important enzymes involved in drug metabolism . It does show some inhibitory activity against cyp2c9 .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By inhibiting CDK2 and TRKs, the compound prevents the progression of the cell cycle and the activation of pathways associated with cell proliferation and survival . This can lead to cell cycle arrest and potentially induce apoptosis .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, especially if they are also metabolized by CYP2C9 . Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound.
Propriétés
IUPAC Name |
2-fluoro-N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-13(2)12-27-21-17(11-14-10-15(29-3)8-9-19(14)24-21)20(26-27)25-22(28)16-6-4-5-7-18(16)23/h4-11,13H,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRBCKIMGGTMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(3Z)-6-methoxy-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)



